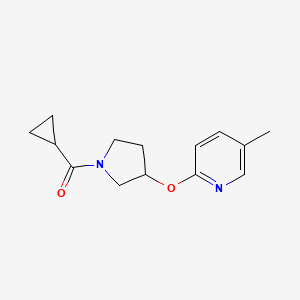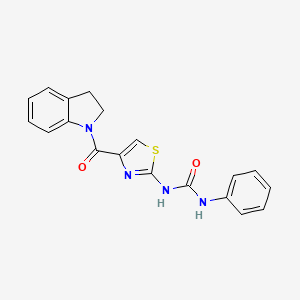![molecular formula C18H17N3O4 B2530389 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1797308-04-3](/img/structure/B2530389.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide" is a complex molecule that appears to be related to various synthesized derivatives of chromene and pyrazole compounds. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the 1,3-dipolar cycloaddition of azomethine imines with azlactones, followed by rearrangement, as described in the synthesis of N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives . Additionally, the synthesis of 4H-pyrano[3,2-c]chromene derivatives has been achieved through a one-pot base-catalyzed cyclocondensation reaction involving 1H-pyrazole-4-carbaldehyde, malononitrile, and 4-hydroxy coumarin . These methods provide a foundation for the synthesis of the compound , although the exact synthesis details for this specific compound are not provided in the data.
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a 4-oxo-4H-chromene-2-carboxamide moiety, which has been crystallized and studied in various forms . The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom are notable features . These structural insights are relevant to understanding the molecular conformation of the compound .
Chemical Reactions Analysis
The chemical reactivity of chromene and pyrazole derivatives can be inferred from the synthesis of various related compounds. For instance, the unexpected formation of a carboxamide moiety joined to a substituted pyrazoline ring during the reaction of 4-(4-methylphenyl)but-3-en-2-one with aminoguanidine indicates the potential for unexpected reactions and the formation of novel structures . Additionally, the Michael addition of active methylene compounds to benzoylchromenes has been used to synthesize new pyrano[3,4-c]chromene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystalline structure, as well as their spectroscopic data, which are used to elucidate the structures of synthesized compounds . The antimicrobial activities of some synthesized chromene derivatives have been evaluated, indicating their potential biological relevance . These properties are essential for understanding the behavior and potential applications of the compound .
Applications De Recherche Scientifique
Synthesis Methodologies
The synthesis of chromene derivatives, including structures similar to N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, often involves one-pot multi-component reactions. For example, tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives have been synthesized via one-pot three-component condensation, highlighting the use of nontoxic and biodegradable catalysts like starch solution, which presents a highly efficient homogeneous catalysis method with simple work-up procedures and short reaction times (Hazeri et al., 2014). Additionally, microwave-assisted synthesis has been employed for rapid and efficient production of tetrazolyl pyrazole amides, indicative of the versatility in the synthesis approaches for related compounds (Hu et al., 2011).
Catalysis and Green Chemistry
Innovative catalytic methods have been developed for the synthesis of chromene derivatives, such as the use of 1-methylimidazolium tricyanomethanide nano molten salt for catalyzing tandem Knoevenagel-Michael cyclocondensation, which offers a rapid and solvent-free method at room temperature (Zolfigol et al., 2016). Similarly, Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts have been utilized under ultrasonic irradiation or reflux conditions in water, promoting an efficient, environmentally benign synthesis pathway with operational simplicity and excellent yields (Esmaeilpour et al., 2015).
Antimicrobial Applications
Some chromene derivatives have demonstrated antimicrobial activities, for instance, the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives has shown significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans (Aytemir et al., 2003).
Structural and Spectroscopic Studies
Structural elucidation of chromene derivatives through X-ray crystallography and spectroscopic techniques provides insights into their molecular conformations and potential applications. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has revealed interesting conformational aspects that could influence their chemical reactivity and interaction with biological targets (Reis et al., 2013).
Propriétés
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-21-14-6-7-24-10-12(14)13(20-21)9-19-18(23)17-8-15(22)11-4-2-3-5-16(11)25-17/h2-5,8H,6-7,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTYYKMVJRCMEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

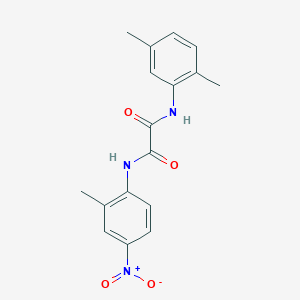
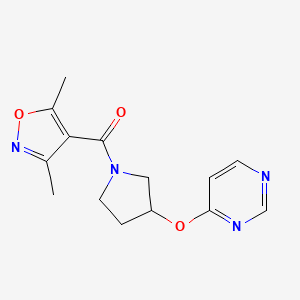
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
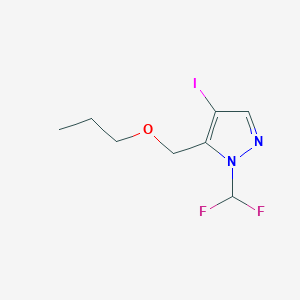
![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-1,4-thiazepane](/img/structure/B2530321.png)
![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)
![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)
